N-[1-(4-Acetylphenyl)ethenyl]acetamide
Description
N-[1-(4-Acetylphenyl)ethenyl]acetamide is an acetamide derivative characterized by a 4-acetylphenyl group attached to an ethenyl backbone. The compound’s PubChem entry () confirms its existence, but further experimental data (e.g., spectral properties, bioactivity) are lacking in the reviewed literature.
Properties
CAS No. |
823790-71-2 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-[1-(4-acetylphenyl)ethenyl]acetamide |
InChI |
InChI=1S/C12H13NO2/c1-8(13-10(3)15)11-4-6-12(7-5-11)9(2)14/h4-7H,1H2,2-3H3,(H,13,15) |
InChI Key |
ARMMJBKWFPLMGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Acetylphenyl)ethenyl]acetamide typically involves the reaction of 4-acetylphenylamine with acetic anhydride under controlled conditions. The reaction proceeds through the acetylation of the amine group, resulting in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process involves the continuous feeding of reactants and the efficient removal of by-products to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Acetylphenyl)ethenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
N-[1-(4-Acetylphenyl)ethenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[1-(4-Acetylphenyl)ethenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Differences and Implications
- Hydroxyl and Acetyl Groups: The hydroxyl group in N-(4-acetyl-3-hydroxyphenyl)acetamide () introduces hydrogen-bonding capability, which could improve solubility or receptor binding. Chiral Centers: N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide () demonstrates the impact of stereochemistry on biological activity, as it is used in cytokine modulation.
- Synthesis Methodologies: Reductive Acetylation: Iron(II) acetate-mediated reductive acetylation () is efficient for synthesizing α-arylenamides, yielding >75% for bromophenyl derivatives.
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